Verubecestat TFA
Overview
Description
Verubecestat, also known as MK-8931 or SCH 900931, is a potent and selective beta-secretase inhibitor, and BACE1 protein inhibitor or Beta-site APP-cleaving enzyme 1 inhibitor . It is a promising novel therapeutic drug candidate in Alzheimer’s disease .
Synthesis Analysis
Verubecestat is an inhibitor of β-secretase being evaluated for the treatment of Alzheimer’s disease. The first-generation route relies on an amide coupling with a functionalized aniline .Molecular Structure Analysis
Verubecestat TFA is an orally active, high-affinity BACE1 and BACE2 inhibitor with Ki values of 2.2 nM and 0.38 nM . It effectively reduces Aβ40 and has the potential for Alzheimer’s Disease . This compound belongs to the class of organic compounds known as aromatic anilides .Physical And Chemical Properties Analysis
Verubecestat TFA has a molecular formula of C19H18F5N5O5S and an exact mass of 409.10 . It has a molecular weight of 523.435 .Scientific Research Applications
Alzheimer's Disease Treatment
- Verubecestat is a potent BACE1 enzyme inhibitor explored for treating mild-to-moderate and prodromal Alzheimer's disease. It has shown effectiveness in suppressing amyloid accumulation in aged mice without inducing microhemorrhage, which is a common side effect of many anti-amyloid therapies (Villarreal et al., 2017).
- Clinical trials have evaluated verubecestat for prodromal Alzheimer's disease, but results indicated that it did not prevent clinical progression and in some cases, suggested worse outcomes compared to placebo (Egan et al., 2019).
Synthesis and Chemical Analysis
- The synthesis process of verubecestat has been improved over time, with the second-generation route involving a copper-catalyzed C-N coupling, allowing more direct access to the target compound (Thaisrivongs et al., 2016).
- Analytical methods have been developed for enantiopurity analysis of the entire synthetic route of verubecestat, employing macrocyclic glycopeptide chiral selectors bonded to core-shell particles (Barhate et al., 2018).
Pharmacokinetics and Pharmacodynamics
- Verubecestat has been studied for its pharmacokinetics and pharmacodynamics, with findings showing it reduces cerebrospinal fluid concentrations of amyloid proteins in both Japanese and non-Japanese subjects, supporting its global development as a potential disease-modifying agent for Alzheimer's disease (Min et al., 2019).
Drug Development and Regulatory Challenges
- The development of verubecestat faced challenges, including termination of clinical trials due to lack of efficacy in improving cognition in Alzheimer's patients (Hawkes, 2017).
- Issues in the synthesis process, like impurity formation, led to a deeper understanding of the reaction mechanism and improvements in manufacturing processes (Phillips et al., 2019).
Safety And Hazards
Verubecestat was associated with increased risk for several types of adverse events. Falls and injuries were notable for progressive increases over time . While the mechanisms underlying the increased adverse events are unclear, they may be due to BACE inhibition and should be considered in future clinical development programs of BACE1 inhibitors .
properties
IUPAC Name |
N-[3-[(5R)-3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N5O3S.C2HF3O2/c1-17(9-28(26,27)24(2)16(20)23-17)12-7-11(4-5-13(12)19)22-15(25)14-6-3-10(18)8-21-14;3-2(4,5)1(6)7/h3-8H,9H2,1-2H3,(H2,20,23)(H,22,25);(H,6,7)/t17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYVOIVLGITLBF-LMOVPXPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F5N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Verubecestat TFA |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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